1-(3-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibitor design Structure-activity relationship Thienopyrimidine medicinal chemistry

1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326928-43-1; C₁₉H₁₂ClFN₂O₂S; MW 386.83) is a fully synthetic, trisubstituted thieno[3,2-d]pyrimidine-2,4-dione. The compound belongs to a privileged heterocyclic scaffold that has been extensively exploited in medicinal chemistry as a kinase-inhibitor pharmacophore, with documented activity across EGFR/ErbB-2, CDK7, JAK, and FLT3 kinase families.

Molecular Formula C19H12ClFN2O2S
Molecular Weight 386.8 g/mol
Cat. No. B15394485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC19H12ClFN2O2S
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3
InChIInChI=1S/C19H12ClFN2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10H,11H2
InChIKeyBEZGMNVEFOFCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione – Structural Identity and Procurement-Relevant Class Profile


1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326928-43-1; C₁₉H₁₂ClFN₂O₂S; MW 386.83) is a fully synthetic, trisubstituted thieno[3,2-d]pyrimidine-2,4-dione . The compound belongs to a privileged heterocyclic scaffold that has been extensively exploited in medicinal chemistry as a kinase-inhibitor pharmacophore, with documented activity across EGFR/ErbB-2, CDK7, JAK, and FLT3 kinase families [1]. Its substitution pattern—a 3-chlorobenzyl group at N1 and a 3-fluorophenyl group at N3—distinguishes it from the hundreds of other thienopyrimidine-2,4-dione analogs available in screening libraries, and procurement decisions must therefore be guided by substitution-specific evidence rather than scaffold-level assumptions.

Why Generic Thieno[3,2-d]pyrimidine-2,4-dione Analogs Cannot Substitute for 1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Target-Focused Research


The thieno[3,2-d]pyrimidine-2,4-dione scaffold is not a single pharmacophore but a tunable template: even subtle changes in the N1‑benzyl or N3‑aryl substitution pattern can profoundly alter kinase selectivity, cellular potency, and physicochemical properties [1]. SAR studies on structurally related halogenated thieno[3,2-d]pyrimidines have demonstrated that the position and nature of the halogen substituent (Cl vs F, ortho vs meta vs para) directly dictates antiproliferative activity against cancer cell lines, with chlorine at specific positions being essential for bioactivity [2]. Consequently, a generic or positional-isomeric analog—such as the 2‑fluorophenyl or 4‑chlorobenzyl variant—cannot be assumed to reproduce the target-binding profile or assay performance of the 3-chlorobenzyl/3-fluorophenyl substitution pattern, making compound-level procurement essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Meta-Chlorobenzyl N1-Substitution vs. Para-Chlorobenzyl Analog: Substituent Position Dictates Kinase Binding Conformation

In the thieno[3,2-d]pyrimidine-2,4-dione scaffold, the N1-benzyl substituent projects into a lipophilic pocket of the kinase ATP-binding site. The meta-chlorobenzyl group of the target compound creates a steric and electronic contour distinct from the para-chlorobenzyl analog (1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione, CAS 1326865-98-8). In halogenated thieno[3,2-d]pyrimidine SAR studies, the position of the chlorine atom on the aromatic ring has been shown to be a critical determinant of antiproliferative potency, with IC₅₀ values varying by >10-fold between positional isomers against L1210 leukemia cells [1]. While direct head-to-head IC₅₀ data for this specific pair are not publicly available, the class-level SAR precedent establishes that meta- vs para-chlorobenzyl substitution is a non-interchangeable design parameter.

Kinase inhibitor design Structure-activity relationship Thienopyrimidine medicinal chemistry

3-Fluorophenyl N3-Substitution vs. 2-Fluorophenyl Analog: Fluorine Position Modulates Target Selectivity

The target compound carries a 3-fluorophenyl group at the N3 position, whereas the closely related analog 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326840-24-7) bears the fluorine at the ortho position. In thieno[3,2-d]pyrimidine-based kinase inhibitor programs, the incorporation of a fluorine atom into specific positions of the pendant aryl ring has been demonstrated to enhance metabolic stability and influence kinome selectivity [1]. Meta-fluorine substitution on the N3-phenyl ring presents a different electrostatic surface potential and hydrogen-bond-accepting character compared to ortho-fluorine, which can alter the compound's interaction with the kinase hinge region and gatekeeper residue. The CDK7 inhibitor optimization campaign using the same thieno[3,2-d]pyrimidine core explicitly demonstrated that fluorine placement on the aryl ring substantially affected both kinase selectivity and in vivo pharmacokinetic profile [1].

Kinase selectivity Fluorine substitution Thienopyrimidine SAR

Thieno[3,2-d]pyrimidine-2,4-dione Core vs. Thieno[3,2-d]pyrimidin-4-one Core: Dione Functionality Enables Distinct Hydrogen-Bonding Interactions

The target compound contains the 2,4-dione functionality, which provides two carbonyl hydrogen-bond acceptors, differentiating it from the 4-one analog 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105227-06-2). The 2,4-dione motif enables bidentate hydrogen-bonding interactions with kinase hinge residues (e.g., Met gatekeeper in EGFR/ErbB-2) that are not geometrically achievable with the 4-one scaffold. In dual EGFR/ErbB-2 inhibitor programs, the thieno[3,2-d]pyrimidine core bearing the full 2,4-substitution pattern showed antiproliferative IC₅₀ values below 1 µM against human tumor cell lines [1], while the simpler 4-anilinoquinazoline isosteres exhibited divergent potency profiles depending on the core electronics. The presence of the second carbonyl at position 2 also alters the compound's logP and aqueous solubility relative to the 4-one analog, affecting assay compatibility and formulation behavior.

Hydrogen-bonding Scaffold comparison Thienopyrimidine core engineering

Dual Halo-Substitution Pattern (3-Cl-Benzyl + 3-F-Phenyl) vs. Single Halo or Unsubstituted Analogs: Additive Physicochemical Tuning

The target compound combines a chlorine atom on the N1-benzyl group (meta position) with a fluorine atom on the N3-phenyl group (meta position). This dual-halogenation strategy is distinct from single-halogen or non-halogenated analogs such as 1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. In thieno[3,2-d]pyrimidine SAR campaigns, introduction of chlorine at the benzyl position has been shown to be necessary for antiproliferative activity, while fluorine incorporation on the pendant aryl ring enhances metabolic stability without substantially increasing lipophilicity (fluorine is a weaker halogen-bond donor than chlorine but a strong modulator of oxidative metabolism) [1][2]. The calculated molecular descriptors for the target compound (MW 386.83, C19H12ClFN2O2S) indicate a moderately lipophilic profile with a topological polar surface area consistent with blood-brain barrier permeability potential, properties that differ from the non-halogenated base scaffold.

Lipophilicity optimization Halogen bonding Physicochemical property tuning

High-Confidence Research and Procurement Application Scenarios for 1-(3-Chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Inhibitor Hit-to-Lead and Selectivity Profiling Campaigns

The compound is structurally optimized for kinase hinge-region binding via its 2,4-dione motif and presents a dual meta-halogenation pattern (3-Cl-benzyl + 3-F-phenyl) that offers a defined selectivity starting point. It can serve as a reference compound in biochemical kinase inhibition panels to establish selectivity fingerprints for novel thienopyrimidine-based inhibitors, building on the established precedent of thieno[3,2-d]pyrimidine cores in EGFR/ErbB-2 and CDK7 inhibitor programs [1][2]. Its specific substitution pattern makes it suitable as a comparator compound rather than a generic scaffold representative.

Structure-Activity Relationship (SAR) Exploration of N1/N3 Substituent Effects on Antiproliferative Activity

With the N1-(3-chlorobenzyl) and N3-(3-fluorophenyl) substitution as a defined reference point, researchers can systematically vary the halogen position (ortho/meta/para) or halogen identity (Cl, F, Br, CF₃) at either site and quantify the impact on cellular potency. The halogenation requirement for antiproliferative activity in the thieno[3,2-d]pyrimidine class has been documented [1], making this compound a logical anchor for expanded SAR matrices.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

The compound's moderate molecular weight (386.83), the presence of both chlorine and fluorine substituents, and the 2,4-dione hydrogen-bonding motif produce a property profile suitable for benchmarking in CNS drug discovery programs. Fluorine incorporation has been shown to enhance metabolic stability in thieno[3,2-d]pyrimidine-based CDK7 inhibitors [2], and the meta-substitution pattern on both rings may affect P-glycoprotein recognition. Researchers can use this compound to calibrate in vitro permeability and metabolic stability assays when profiling thienopyrimidine-based CNS candidates.

Negative Control Compound for Assay Development and Counter-Screening

The precise substitution pattern of this compound—distinct from both the 2-fluorophenyl and 4-chlorobenzyl positional isomers—allows its use as a defined negative control in assays where the target kinase shows sensitivity to halogen position. Its activity profile in a given kinase panel can be contrasted with that of positional isomers to validate that observed biological effects are substitution-specific rather than scaffold-nonspecific, enhancing the rigor of hit triage decisions.

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.